2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]
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Overview
Description
2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, which includes a piperidine ring fused to a pyrrolo[1,2-b]pyrazole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] typically involves multi-step reactions. One common approach includes:
Formation of the pyrrolo[1,2-b]pyrazole core: This can be achieved through cyclization reactions involving pyrrole and pyrazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines.
Scientific Research Applications
2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory properties.
Uniqueness
2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-ethylspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine] |
InChI |
InChI=1S/C12H19N3/c1-2-10-9-11-12(3-6-13-7-4-12)5-8-15(11)14-10/h9,13H,2-8H2,1H3 |
InChI Key |
LOVANAHBYHCSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCC3(C2=C1)CCNCC3 |
Origin of Product |
United States |
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